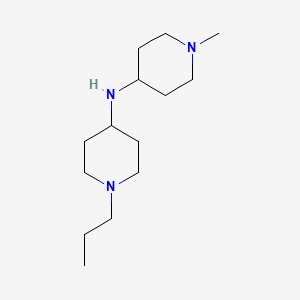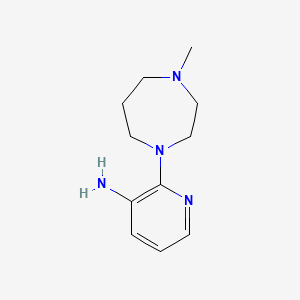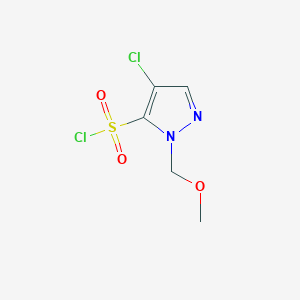
4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride
Vue d'ensemble
Description
4-Chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride (CPMPC), also known as 4-chloro-N-methylpyrazole-5-sulfonyl chloride, is a synthetic heterocyclic chemical compound. It is an important reagent in organic synthesis, and has been widely used in chemical and pharmaceutical research. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. CPMPC is also used in the synthesis of drugs, such as antifungal agents, antibiotics, and anti-inflammatory drugs.
Applications De Recherche Scientifique
Synthesis and Modification
Synthesis of Sulfonylated Pyrazoles
Research has demonstrated the synthesis of sulfonylated pyrazoles, including 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents. These compounds are obtained through sulfonylation reactions, which are key steps in synthesizing various biologically active molecules. The structure of these sulfonylated aminopyrazoles is confirmed using spectroscopic methods such as IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).
Creation of Sulfonamide Derivatives
Another study focused on synthesizing sulfanilamide derivatives from newly synthesized 3-aryl-5-methoxymethyl-4-amino-1H-pyrazoles. These derivatives were obtained for the first time, showcasing the compound's utility in developing novel sulfonamide-based therapeutics (Povarov et al., 2019).
Biological Activity and Catalysis
Antimicrobial Activity
Certain derivatives synthesized from 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride have been evaluated for antimicrobial properties. For instance, azetidinone-based phenyl sulfonyl pyrazoline derivatives exhibited significant antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Shah et al., 2014).
Catalytic Applications
The compound has also found use in catalysis, such as in the synthesis of ionic liquids. These ionic liquids serve as efficient and reusable catalysts for organic reactions, demonstrating the compound's versatility in facilitating various chemical transformations (Moosavi‐Zare et al., 2013).
Propriétés
IUPAC Name |
4-chloro-2-(methoxymethyl)pyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O3S/c1-12-3-9-5(13(7,10)11)4(6)2-8-9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKWJPWHQCVJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=C(C=N1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1460067.png)
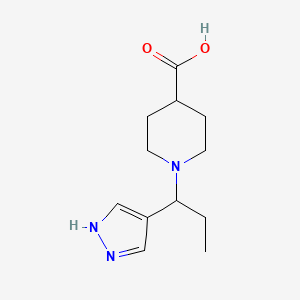
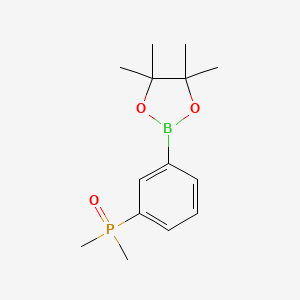
![4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1460070.png)
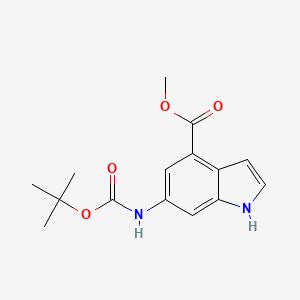

![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)

![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)

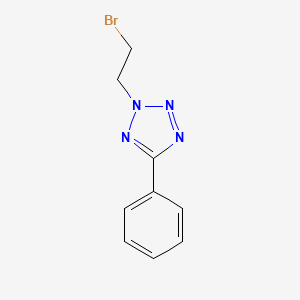
![N-[(3-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460087.png)
